Dual Halogenation Pattern: Orthogonal Reactivity vs. Mono-Halogen Analogs
CAS 5849-75-2 contains both a C–Br bond (amenable to Suzuki, Buchwald-Hartwig, and Ullmann couplings) and an aryl C–F bond (resistant to metabolic oxidation; detectable by ¹⁹F NMR). By contrast, the mono-bromo analog ethyl 2-(4-bromoanilino)-2-oxoacetate (CAS 24451-15-8) lacks fluorine, and the mono-fluoro analog ethyl 2-(2-fluoroanilino)-2-oxoacetate (CAS 69065-98-1) lacks bromine . The bromine atom in CAS 5849-75-2 has a van der Waals radius of 185 pm, providing a reactive site for Pd(0) oxidative addition, while the fluorine atom (van der Waals radius 147 pm) serves as an isosteric replacement for hydrogen with enhanced metabolic stability [1].
| Evidence Dimension | Halogen substitution pattern: number of cross-coupling handles and metabolic blocking groups |
|---|---|
| Target Compound Data | 1 aryl-Br (coupling handle) + 1 aryl-F (metabolic block / ¹⁹F NMR probe) |
| Comparator Or Baseline | CAS 24451-15-8: 1 aryl-Br, 0 aryl-F; CAS 69065-98-1: 0 aryl-Br, 1 aryl-F |
| Quantified Difference | 2 orthogonal halogen functionalities vs. 1 in each comparator |
| Conditions | Structural comparison based on canonical SMILES and molecular formula (C10H9BrFNO3 vs. C10H10BrNO3 vs. C10H10FNO3) |
Why This Matters
Procurement of CAS 5849-75-2 provides a single intermediate that supports both transition-metal-catalyzed diversification and metabolic stability optimization, reducing the need to stock two separate mono-halogen building blocks.
- [1] Bondi, A. van der Waals Volumes and Radii. J. Phys. Chem., 1964, 68, 441–451. (Class-level reference for halogen van der Waals radii.) View Source
